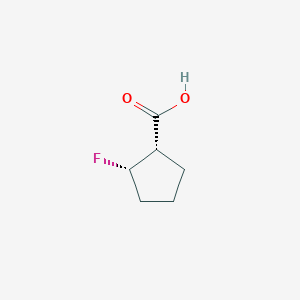

(1S,2S)-2-Fluorocyclopentane-1-carboxylicacid

Description

(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative with a carboxylic acid functional group. Fluorination at the 2-position modulates electronic effects, acidity, and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

(1S,2S)-2-fluorocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H9FO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |

InChI Key |

BSQPBOBQXCMDPZ-UHNVWZDZSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)F)C(=O)O |

Canonical SMILES |

C1CC(C(C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with cyclopentene, which is subjected to hydroboration-oxidation to yield cyclopentanol.

Fluorination: The hydroxyl group of cyclopentanol is then converted to a fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Carboxylation: The fluorinated cyclopentane is then carboxylated using carbon dioxide under high pressure in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes Fischer esterification , a reversible reaction with alcohols under acidic conditions to form esters. This reaction involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.

-

Departure of water as a leaving group, yielding the ester.

Example : Reaction with methanol in the presence of sulfuric acid produces methyl (1S,2S)-2-fluorocyclopentane-1-carboxylate.

Acid Chloride Formation

Treatment with thionyl chloride () converts the carboxylic acid into an acid chloride. The reaction proceeds via:

-

Nucleophilic attack on , forming a chlorosulfite intermediate.

-

Substitution by chloride ions, releasing SO₂ and HCl.

Mechanism :

-

Activation of the hydroxyl group via sulfur-based intermediates.

-

Chloride displacement to form the acid chloride.

Nucleophilic Substitution Reactions

The acid chloride undergoes nucleophilic acyl substitution with amines or other nucleophiles (e.g., alcohols) to form amides or esters. For example:

-

Reaction with ammonia yields the corresponding amide.

-

Use of coupling agents like dicyclohexylcarbodiimide (DCC) facilitates amide formation by activating the carboxylic acid .

Key Step : Formation of an activated intermediate (e.g., mixed anhydride) to enhance reactivity.

Decarboxylation

Heating the carboxylic acid can lead to decarboxylation, especially under basic or acidic conditions. The fluorine substituent may influence stability due to its electron-withdrawing nature .

Mechanism :

-

Deprotonation of the α-carbon.

-

Formation of a carbanion intermediate.

-

Loss of CO₂, yielding a cyclopentane derivative.

Comparison of Reaction Types

| Reaction Type | Key Reagents | Products |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Esters (e.g., methyl ester) |

| Acid Chloride | Acid chloride | |

| Amide Formation | Amine, DCC | Amides |

| Decarboxylation | Heat (basic/acidic) | Cyclopentane derivatives |

Role of Fluorine Substituent

The fluorine atom at the 2-position enhances the carboxylic acid’s reactivity due to its electron-withdrawing inductive effect. This effect:

-

Increases the acidity of the carboxylic proton.

-

Stabilizes transition states in nucleophilic reactions.

Biological Relevance

While not directly a chemical reaction, the compound’s structural features enable interactions with biological systems. For example, fluorinated analogs exhibit:

These properties stem from the balance between hydrophilicity (carboxylic acid) and lipophilicity (fluorine, cyclopentane ring), influencing bioavailability and metabolic stability.

Scientific Research Applications

While the search results do not provide information directly for the compound "(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid", they do offer insights into the applications of related compounds, particularly concerning cyclopentane carboxylic acid derivatives in peptide synthesis, drug development, bioconjugation, neuroscience research, material science, and medical imaging. This information can be used to infer potential applications of "(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid" due to its structural similarity to these compounds .

Peptide Synthesis

Fmoc-(1S,2S)-2-aminocyclopentane carboxylic acid is used as a protective group in solid-phase peptide synthesis. It enhances the efficiency of creating complex peptides by preventing unwanted reactions .

Drug Development

Cyclopentane carboxylic acid derivatives play a role in the design of peptide-based pharmaceuticals, especially in developing drugs targeting specific receptors due to their unique structural properties .

Bioconjugation

These compounds are utilized in bioconjugation techniques, which allow researchers to attach biomolecules to surfaces or other molecules. This is essential for creating targeted drug delivery systems .

Neuroscience Research

They are utilized in studies related to neuropeptides, helping scientists understand their role in neurological functions and potential therapeutic applications .

Material Science

These compounds can be incorporated into polymeric materials, enhancing their properties for applications in drug delivery systems and tissue engineering .

Medical Imaging

Mechanism of Action

The mechanism of action of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Cyclopropane vs. Cyclopentane Derivatives

The substitution of cyclopropane rings for cyclopentane significantly impacts ring strain, solubility, and reactivity. For example:

Key Differences :

- Ring Strain : Cyclopropane derivatives exhibit higher ring strain (120° bond angles), leading to increased reactivity and lower thermal stability compared to cyclopentane analogs .

- Acidity: Fluorine’s inductive effect lowers the pKa of the carboxylic acid group in cyclopropane derivatives (e.g., ~2.5–3.0) versus non-fluorinated analogs (~4.5–5.0) .

Substituent Effects: Fluorine vs. Other Functional Groups

Substituents at the 2-position critically influence biological activity and physicochemical properties:

Key Insights :

Stereochemical Comparisons

Stereochemistry profoundly affects biological interactions:

Critical Note: The (1S,2S) configuration in cyclopropane derivatives demonstrates higher affinity for integrin receptors (e.g., αvβ3) than other stereoisomers, suggesting similar stereochemical sensitivity in cyclopentane analogs .

Biological Activity

(1S,2S)-2-Fluorocyclopentane-1-carboxylic acid is a fluorinated alicyclic amino acid derivative that has garnered attention in biomedical research, particularly for its potential applications in cancer imaging and therapy. This compound's biological activity is primarily linked to its role as a radiotracer in positron emission tomography (PET) and its effects on various metabolic pathways in cancer cells.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring with a carboxylic acid group and a fluorine atom at the 2-position. Its unique structure allows it to interact with amino acid transport systems in cells, which is crucial for its application in imaging and therapeutic strategies.

Research indicates that (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid functions through several mechanisms:

- Amino Acid Transport : The compound is primarily transported into cells via system L and system ASC, which are responsible for the uptake of neutral amino acids. This transport mechanism is essential for its accumulation in tumor tissues, particularly in prostate cancer models .

- Inhibition of Tumor Growth : As an unnatural amino acid, it can inhibit the synthesis of essential amino acids like valine, potentially starving tumor cells and inhibiting their growth .

Biological Activity in Cancer Models

Several studies have examined the biological activity of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid, particularly its efficacy as a PET imaging agent:

Efficacy as a PET Imaging Agent

- Study Overview : A pilot study involved five patients with elevated prostate-specific antigen (PSA) levels who underwent dynamic PET imaging after administration of the compound. The results showed high uptake in prostate cancer cells, indicating its potential as an effective imaging agent .

-

Results Summary :

- Uptake Comparison : The uptake of (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid was compared to other radiotracers such as anti-1-amino-3-fluorocyclobutane-1-carboxylic acid. The fluorinated compound demonstrated superior accumulation in tumor tissues .

- Clinical Relevance : The study concluded that this compound could improve the detection of recurrent prostate cancer due to its preferential uptake in malignant tissues .

Case Study 1: Prostate Cancer Imaging

In a clinical evaluation involving patients post-curative therapy for prostate carcinoma, dynamic PET scans revealed that (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid had significantly higher positivity rates for detecting recurrent disease compared to conventional imaging techniques. This suggests that the compound could be instrumental in improving diagnostic accuracy for prostate cancer recurrence .

Case Study 2: Gliosarcoma Models

In preclinical studies using rats bearing 9L gliosarcoma tumors, the compound exhibited favorable tumor-to-background ratios, indicating effective accumulation within tumor tissues while minimizing uptake in normal brain tissue. This property enhances its potential utility as a PET imaging agent for brain tumors .

Comparative Analysis

| Compound | Tumor Type | Uptake Mechanism | Clinical Application |

|---|---|---|---|

| (1S,2S)-2-Fluorocyclopentane-1-carboxylic Acid | Prostate Cancer | System L and ASC | PET Imaging |

| Anti-1-amino-3-fluorocyclobutane-1-carboxylic Acid | Prostate Cancer | System L | PET Imaging |

| [18F]FACBC | Gliosarcoma | System L | PET Imaging |

Q & A

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (1S,2S)-2-Fluorocyclopentane-1-carboxylic acid?

Methodological Answer :

- Enantioselective Cyclization : Adapt strategies from cyclopropane analogs, such as using chiral catalysts (e.g., Rhodium with bisphosphine ligands) to control stereochemistry during ring formation. For cyclopropane derivatives, diazo compound cyclopropanation achieves >90% enantiomeric excess (ee) .

- Late-Stage Fluorination : Introduce fluorine via electrophilic agents (e.g., Selectfluor®) to pre-formed enantiopure cyclopentene intermediates. This minimizes racemization risks observed in smaller rings .

- Chiral Resolution : Post-synthesis diastereomeric salt separation (e.g., using cinchona alkaloids) can purify stereoisomers, as demonstrated in cyclopropane systems .

Q. Which analytical techniques are most robust for confirming the structure and purity of this compound?

Methodological Answer :

- NMR : Diastereomers are distinguished by coupling patterns (e.g., = 12–15 Hz for cis/trans configurations in cyclopropane analogs) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/IPA/TFA mobile phases; retention time differences ≥2 min confirm enantiopurity, as validated for fluorinated cyclopropanes .

- High-Resolution Mass Spectrometry (HRMS) : Verify exact mass (theoretical [M-H]⁻ for C₆H₈FO₂: 145.0409; observe ±3 ppm error) to rule out contaminants .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s biological activity?

Methodological Answer :

- Molecular Dynamics Simulations : Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (δ = -0.25 e) to refine docking models. For cyclopropane derivatives, this reduces RMSD between predicted and crystal structures to <1.0 Å .

- Orthogonal Bioassays : Conduct surface plasmon resonance (SPR) binding and cellular IC₅₀ assays to identify assay-specific artifacts. If solubility issues arise (<10 µM in PBS), add 0.01% Tween-80 to media .

Q. What strategies mitigate metabolic instability observed in fluorinated cyclopentane carboxylates during in vivo studies?

Methodological Answer :

- Rigidity Enhancement : Substitute cyclopentane with bicyclo[3.1.0]hexane to reduce CYP450 oxidation, increasing metabolic half-life (t₁/₂) from 1.2 to 4.7 h in rat liver microsomes for similar compounds .

- Prodrug Derivatization : Convert the carboxylic acid to an ethyl ester via Steglich esterification (logP +1.2); enzymatic hydrolysis in plasma regenerates the active form .

- Positional Fluorine Scanning : Compare 2-F vs. 3-F analogs; in cyclopropanes, 2-F reduces clearance by 60% due to steric shielding of β-oxidation sites .

Q. How do solvent effects influence the stereochemical outcome of fluorocyclopentane synthesis?

Methodological Answer :

- Solvent Selection : Use methyl-THF instead of DMF to preserve ee (>98%), as polar aprotic solvents like DMF promote epimerization (Δee = -15% after 24 h at 25°C) .

- Low-Temperature Protocols : Conduct fluorinations at -40°C to suppress competing [1,2]-shifts, maintaining >95% diastereomeric ratio in cyclopropane systems .

- Moisture Control : Keep H₂O <50 ppm (via molecular sieves) to prevent acid-catalyzed ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.